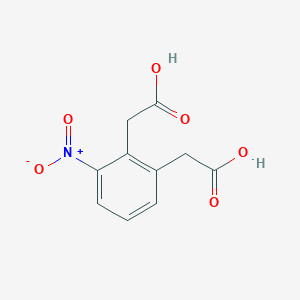
2,2'-(3-Nitro-1,2-phenylene)diacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(3-Nitro-1,2-phenylene)diacetic acid is an organic compound with the molecular formula C10H9NO6 It is a derivative of phenylenediacetic acid, where a nitro group is substituted at the 3-position of the phenylene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(3-Nitro-1,2-phenylene)diacetic acid typically involves the nitration of 1,2-phenylenediacetic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.
Industrial Production Methods
Industrial production of 2,2’-(3-Nitro-1,2-phenylene)diacetic acid may involve a continuous flow process where the nitration reaction is carried out in a reactor with precise control over reaction parameters such as temperature, concentration, and flow rates. The product is then purified through crystallization or recrystallization techniques to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-(3-Nitro-1,2-phenylene)diacetic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Esterification: The carboxylic acid groups can react with alcohols in the presence of acid catalysts to form esters.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide in methanol, potassium hydroxide in ethanol.
Esterification: Methanol with sulfuric acid, ethanol with hydrochloric acid.
Major Products
Reduction: 2,2’-(3-Amino-1,2-phenylene)diacetic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Esterification: Methyl 2,2’-(3-nitro-1,2-phenylene)diacetate, ethyl 2,2’-(3-nitro-1,2-phenylene)diacetate.
Aplicaciones Científicas De Investigación
2,2’-(3-Nitro-1,2-phenylene)diacetic acid has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound can be used in the preparation of polymers and other materials with specific properties.
Biological Studies: It can be used as a precursor for the synthesis of biologically active compounds, including potential drug candidates.
Analytical Chemistry: The compound can be used as a standard or reagent in various analytical techniques.
Mecanismo De Acción
The mechanism of action of 2,2’-(3-Nitro-1,2-phenylene)diacetic acid depends on the specific application and the chemical reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons and protons, facilitated by the reducing agent. In substitution reactions, the nitro group acts as a leaving group, allowing nucleophiles to attack the aromatic ring.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Phenylenediacetic acid: The parent compound without the nitro group.
2,2’-(4-Nitro-1,2-phenylene)diacetic acid: A similar compound with the nitro group at the 4-position.
2,2’-(3-Amino-1,2-phenylene)diacetic acid: The reduced form of 2,2’-(3-Nitro-1,2-phenylene)diacetic acid.
Uniqueness
2,2’-(3-Nitro-1,2-phenylene)diacetic acid is unique due to the presence of the nitro group at the 3-position, which imparts distinct chemical reactivity and properties compared to its analogs. The nitro group can participate in various chemical reactions, making the compound versatile for different applications in organic synthesis and materials science.
Propiedades
Número CAS |
887589-09-5 |
|---|---|
Fórmula molecular |
C10H9NO6 |
Peso molecular |
239.18 g/mol |
Nombre IUPAC |
2-[2-(carboxymethyl)-3-nitrophenyl]acetic acid |
InChI |
InChI=1S/C10H9NO6/c12-9(13)4-6-2-1-3-8(11(16)17)7(6)5-10(14)15/h1-3H,4-5H2,(H,12,13)(H,14,15) |
Clave InChI |
HLCBBVPNXRLNEV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)[N+](=O)[O-])CC(=O)O)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methanone, [2-[[(4-methylphenyl)sulfonyl]oxy]phenyl]phenyl-](/img/structure/B14189195.png)


![1,1'-[{5-[(Prop-2-en-1-yl)oxy]-1,3-phenylene}bis(methylene)]bis(4-methoxybenzene)](/img/structure/B14189220.png)

![2-[(2H-1,3-Benzodioxol-5-yl)methylidene]-1,6,9-trioxaspiro[4.5]decane](/img/structure/B14189227.png)

![(3R)-3-[(1R)-2-nitro-1-phenylethyl]oxan-4-one](/img/structure/B14189242.png)




